![molecular formula C10H9NO B1266852 2-Methyl-3-oxo-3-phenylpropanenitrile CAS No. 7391-29-9](/img/structure/B1266852.png)
2-Methyl-3-oxo-3-phenylpropanenitrile
Overview
Description
2-Methyl-3-oxo-3-phenylpropanenitrile is a chemical compound . It has a molecular formula of C10H9NO .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-oxo-3-phenylpropanenitrile is represented by the InChI code1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8H,1H3
. This indicates the presence of 10 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-3-oxo-3-phenylpropanenitrile are not detailed in the available resources, it’s known that this compound can participate in various chemical reactions .Physical And Chemical Properties Analysis
2-Methyl-3-oxo-3-phenylpropanenitrile has a molecular weight of 159.19 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 299.7±23.0 °C at 760 mmHg, and a flash point of 135.1±22.6 °C . The compound has a molar refractivity of 45.4±0.3 cm3 and a molar volume of 147.7±3.0 cm3 .Scientific Research Applications
Organic Synthesis: Precursor for Heterocycle Synthesis
In organic chemistry, 2-Methyl-3-oxo-3-phenylpropanenitrile is used as a precursor for the synthesis of heterocycles . These heterocycles are crucial in the development of various pharmaceuticals and are integral to the design of molecules with specific chemical properties.
properties
IUPAC Name |
2-methyl-3-oxo-3-phenylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQMLMUBVHLHFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292180 | |
Record name | 2-methyl-3-oxo-3-phenylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-oxo-3-phenylpropanenitrile | |
CAS RN |
7391-29-9 | |
Record name | NSC80669 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-3-oxo-3-phenylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzoylpropionitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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